molecular formula C13H23BrO2 B14325205 6-Bromo-1,4-dioxaspiro[4.10]pentadecane CAS No. 111689-47-5

6-Bromo-1,4-dioxaspiro[4.10]pentadecane

Katalognummer: B14325205
CAS-Nummer: 111689-47-5
Molekulargewicht: 291.22 g/mol
InChI-Schlüssel: NQUCRPBYBFMAQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,4-dioxaspiro[410]pentadecane is a chemical compound with the molecular formula C13H23BrO2 It is a member of the spiroacetal family, characterized by a spiro-connected dioxane ring and a bromine atom at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane typically involves the reaction of a suitable diol with a brominating agent under controlled conditions. One common method includes the use of 1,4-dioxaspiro[4.10]pentadecane as a starting material, which is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,4-dioxaspiro[4.10]pentadecane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 6-hydroxy-1,4-dioxaspiro[4.10]pentadecane or 6-amino-1,4-dioxaspiro[4.10]pentadecane.

    Oxidation: Formation of 6-oxo-1,4-dioxaspiro[4.10]pentadecane.

    Reduction: Formation of 1,4-dioxaspiro[4.10]pentadecane.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,4-dioxaspiro[4.10]pentadecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.10]pentadecane depends on its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A smaller spiroacetal with similar structural features but different reactivity and applications.

    6-Bromo-1,4-dioxaspiro[4.5]decane: A closely related compound with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

6-Bromo-1,4-dioxaspiro[4.10]pentadecane is unique due to its longer carbon chain, which can influence its solubility, reactivity, and potential applications. Its specific structural features make it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

111689-47-5

Molekularformel

C13H23BrO2

Molekulargewicht

291.22 g/mol

IUPAC-Name

6-bromo-1,4-dioxaspiro[4.10]pentadecane

InChI

InChI=1S/C13H23BrO2/c14-12-8-6-4-2-1-3-5-7-9-13(12)15-10-11-16-13/h12H,1-11H2

InChI-Schlüssel

NQUCRPBYBFMAQC-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCC(C2(CCCC1)OCCO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.